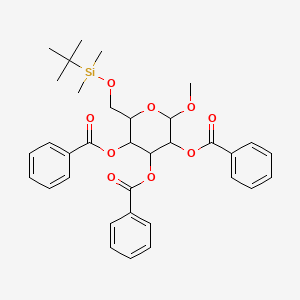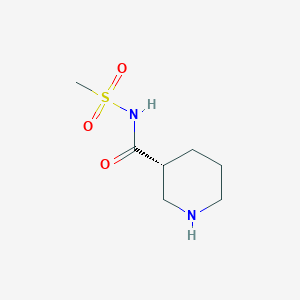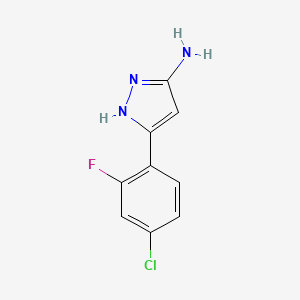![molecular formula C15H23FN2 B12073654 N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)
N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a propyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using a propyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a lead compound for drug development.
Biology: It is used in biological studies to understand its effects on cellular processes and molecular targets.
Industry: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research or therapeutic applications.
Comparaison Avec Des Composés Similaires
N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine can be compared with other piperidine derivatives, such as:
N-[(3-chlorophenyl)methyl]-N-propylpiperidin-3-amine: Similar structure but with a chlorine atom instead of fluorine.
N-[(3-bromophenyl)methyl]-N-propylpiperidin-3-amine: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H23FN2 |
|---|---|
Poids moléculaire |
250.35 g/mol |
Nom IUPAC |
N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine |
InChI |
InChI=1S/C15H23FN2/c1-2-9-18(15-7-4-8-17-11-15)12-13-5-3-6-14(16)10-13/h3,5-6,10,15,17H,2,4,7-9,11-12H2,1H3 |
Clé InChI |
PSGUUUSETLMMKM-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC1=CC(=CC=C1)F)C2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12073581.png)


![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)



![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)

![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)




